4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one
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Overview
Description
4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Alkylation and Etherification: The prop-2-enoxy group can be introduced through an etherification reaction using allyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the activation of caspases and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
4-(methoxymethyl)-6-methylquinolin-2-one: Lacks the prop-2-enoxy group, resulting in different biological activity.
6-methyl-7-prop-2-enoxyquinolin-2-one: Lacks the methoxymethyl group, affecting its chemical reactivity and applications.
4-(methoxymethyl)-quinolin-2-one: Lacks both the methyl and prop-2-enoxy groups, leading to distinct properties.
Uniqueness
4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one is unique due to the presence of both the methoxymethyl and prop-2-enoxy groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
406169-91-3 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H17NO3/c1-4-5-19-14-8-13-12(6-10(14)2)11(9-18-3)7-15(17)16-13/h4,6-8H,1,5,9H2,2-3H3,(H,16,17) |
InChI Key |
QFKIPFWUVOQXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OCC=C)NC(=O)C=C2COC |
Origin of Product |
United States |
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